7-(3-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(3-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes multiple aromatic rings and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core.
Substitution Reactions: Chlorine atoms are introduced into the phenyl rings through electrophilic halogenation reactions.
Coupling Reactions: The final step involves coupling the substituted phenyl rings with the pyrrolopyrimidine core using reagents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(3-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for electrophilic substitution; sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
7-(3-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-one
- Mitotane (1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane)
Uniqueness
7-(3-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific arrangement of aromatic rings and chlorine substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H20Cl2N4 |
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Molecular Weight |
459.4 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H20Cl2N4/c27-20-11-9-18(10-12-20)13-14-29-25-24-23(19-5-2-1-3-6-19)16-32(26(24)31-17-30-25)22-8-4-7-21(28)15-22/h1-12,15-17H,13-14H2,(H,29,30,31) |
InChI Key |
KJMAVHBEKKMINA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCC4=CC=C(C=C4)Cl)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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